molecular formula C23H26ClN3O3S B2672690 3-(4-(Tert-butyl)phenyl)-8-((4-chlorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1189888-40-1

3-(4-(Tert-butyl)phenyl)-8-((4-chlorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No. B2672690
CAS RN: 1189888-40-1
M. Wt: 459.99
InChI Key: IUCUZEDFOITSJI-UHFFFAOYSA-N
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Description

3-(4-(Tert-butyl)phenyl)-8-((4-chlorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a useful research compound. Its molecular formula is C23H26ClN3O3S and its molecular weight is 459.99. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Research by Dalloul et al. (2017) introduced a series of compounds, including structures similar to our compound of interest, demonstrating significant antimicrobial activities against various microbial strains. This highlights the potential of such compounds in developing new antimicrobial agents (Dalloul, El-nwairy, Shorafa, & Samaha, 2017).

Angiotensin II Antagonists

A study conducted in 1994 explored triazolinone biphenylsulfonamide derivatives, showcasing their potent affinity as angiotensin II (AII) antagonists. This research underlines the therapeutic potential of such compounds in treating cardiovascular diseases by modulating the AII receptor pathway (Ashton et al., 1994).

Thermally Activated Delayed Fluorescence Materials

A study by Huang et al. (2014) on 3,6-di-tert-butyl-9-((phenylsulfonyl)phenyl)-9H-carbazoles for thermally activated delayed fluorescence emphasizes the relevance of sulfonamide moieties in developing advanced materials for optoelectronic applications. The manipulation of electron donor units in these materials allows for tuning of energy gaps, crucial for their functionality in devices (Huang et al., 2014).

Organic Synthesis and Catalysis

Research into rhodium-catalyzed enantioselective additions, as discussed by Storgaard and Ellman (2009), showcases the utility of similar compounds in facilitating complex organic reactions. This demonstrates the compound's potential role in synthetic chemistry, particularly in achieving stereoselective synthesis (Storgaard & Ellman, 2009).

HIV Entry Inhibitors

A paper by Watson et al. (2005) on the CCR5 receptor-based mechanism of action for HIV entry inhibitors points towards the potential application of similar compounds in antiviral therapies. This research underscores the significance of such compounds in developing treatments for HIV by blocking the CCR5 receptor pathway (Watson, Jenkinson, Kazmierski, & Kenakin, 2005).

properties

IUPAC Name

3-(4-tert-butylphenyl)-8-(4-chlorophenyl)sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN3O3S/c1-22(2,3)17-6-4-16(5-7-17)20-21(28)26-23(25-20)12-14-27(15-13-23)31(29,30)19-10-8-18(24)9-11-19/h4-11H,12-15H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCUZEDFOITSJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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